molecular formula C15H32N2 B5869181 N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine

N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine

Cat. No.: B5869181
M. Wt: 240.43 g/mol
InChI Key: KDHUWOJOZNWUJE-UHFFFAOYSA-N
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Description

N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl ring substituted with an ethyl group and a propane-1,3-diamine backbone with multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexylamine with ethyl bromide to introduce the ethyl group. This is followed by the reaction with 2,2-dimethylpropane-1,3-diamine under controlled conditions to achieve the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogenated compounds like bromoethane (C₂H₅Br)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(4-ethylcyclohexyl)amine hydrochloride
  • 4-ethyl-N-methylcyclohexanamine
  • N-(4-ethylcyclohexyl)-3,4-difluorobenzenesulfonamide

Uniqueness

N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of multiple methyl groups and the ethyl-substituted cyclohexyl ring. These structural elements contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds .

Properties

IUPAC Name

N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2/c1-6-13-7-9-14(10-8-13)16-11-15(2,3)12-17(4)5/h13-14,16H,6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHUWOJOZNWUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCC(C)(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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